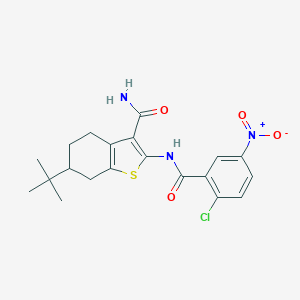![molecular formula C19H16N4O2S2 B331213 N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331213.png)
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl sulfanyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-thiadiazole ring with an ethyl sulfanyl substituent.
Formation of the Furan Ring: The furan ring is synthesized by reacting 2-methylfuran with an appropriate reagent such as bromine or iodine to introduce a halogen substituent at the 5-position.
Coupling of the Thiadiazole and Furan Rings: The thiadiazole and furan rings are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Formation of the Quinoline Moiety: The quinoline moiety is introduced by reacting the intermediate with a suitable quinoline derivative under acidic or basic conditions.
Final Coupling and Carboxamide Formation: The final step involves coupling the quinoline intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety, leading to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions at the furan and quinoline rings, introducing various substituents such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine), alkyl halides, and aryl halides, often in the presence of a catalyst such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, alkylated derivatives, arylated derivatives
科学的研究の応用
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Pharmaceuticals: The compound is explored for its potential use in the treatment of various diseases, including bacterial infections, cancer, and inflammatory disorders.
Materials Science: The compound’s unique electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a tool in biological research to study the mechanisms of action of various enzymes and receptors.
作用機序
The mechanism of action of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit various enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate binding.
Modulate Receptors: The compound can modulate the activity of various receptors, such as G-protein-coupled receptors (GPCRs) and ion channels, by binding to their ligand-binding sites and altering their conformation.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
類似化合物との比較
N~4~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methylfuran-2-carboxamide: This compound has a similar structure but lacks the quinoline moiety, making it less versatile in terms of biological activity.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide: This compound has a similar thiadiazole ring but a different substituent, leading to different chemical and biological properties.
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide: This compound has a similar structure but with a different substituent on the quinoline ring, affecting its reactivity and biological activity.
The uniqueness of N4-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE lies in its combination of the thiadiazole, furan, and quinoline moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C19H16N4O2S2 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O2S2/c1-3-26-19-23-22-18(27-19)21-17(24)13-10-15(16-9-8-11(2)25-16)20-14-7-5-4-6-12(13)14/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChIキー |
LSYJPFYZTYRLPQ-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331130.png)

![3-{[3-(3,4-difluoroanilino)-3-oxopropyl]sulfanyl}-N-(3,4-difluorophenyl)propanamide](/img/structure/B331133.png)
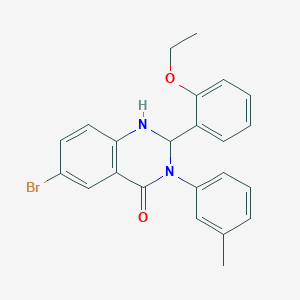
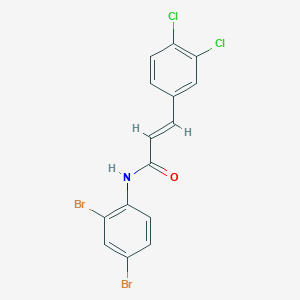
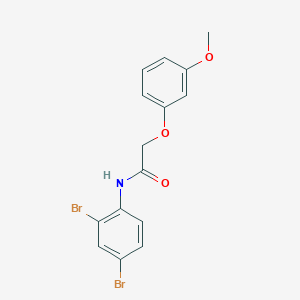
![Dimethyl 5-({5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoyl}amino)isophthalate](/img/structure/B331139.png)
![2-(Ethylsulfanyl)ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B331142.png)
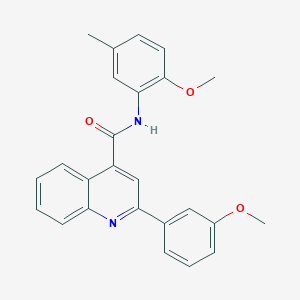
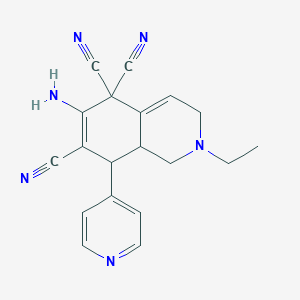
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331145.png)
![11-[4-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331149.png)
![Dimethyl 5-[(3-{4-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331152.png)
